molecular formula C22H19N3O3 B11009183 N-(7-methoxyquinolin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-(7-methoxyquinolin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B11009183
M. Wt: 373.4 g/mol
InChI Key: HBKILMMYJFDNMY-UHFFFAOYSA-N
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Description

N-(7-methoxyquinolin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxyquinolin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Methoxylation: Introduction of the methoxy group at the 7-position of the quinoline ring can be achieved using methylating agents such as dimethyl sulfate or methyl iodide.

    Oxazole Formation: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Amide Bond Formation: The final step involves coupling the quinoline and oxazole derivatives through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxyquinolin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the quinoline or oxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl or carbonyl derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline and oxazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(7-methoxyquinolin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide would depend on its specific biological target. Generally, quinoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The oxazole ring might contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Oxazole Derivatives: Such as oxaprozin, used as a nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

N-(7-methoxyquinolin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is unique due to the combination of the quinoline and oxazole rings, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-(7-methoxyquinolin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C22H19N3O3/c1-27-18-8-7-16-11-17(13-23-19(16)12-18)25-21(26)9-10-22-24-14-20(28-22)15-5-3-2-4-6-15/h2-8,11-14H,9-10H2,1H3,(H,25,26)

InChI Key

HBKILMMYJFDNMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCC3=NC=C(O3)C4=CC=CC=C4

Origin of Product

United States

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